

A Technical Guide to the Spectral Analysis of Nerol Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nerol oxide*

Cat. No.: *B1199167*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **nerol oxide**, a monoterpenoid of interest in various scientific fields, including flavor and fragrance chemistry, and natural product research. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of **nerol oxide** is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). This technique provides information about the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for **Nerol Oxide**

Property	Value
Molecular Formula	C ₁₀ H ₁₆ O
Molecular Weight	152.23 g/mol
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M ⁺)	m/z 152
Major Fragment Ions (m/z) and Relative Abundance (%)	68.0 (99.99%), 83.0 (64.78%), 67.0 (52.53%), 41.0 (29.51%), 85.0 (24.35%)[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of monoterpenoids like **nerol oxide** involves a GC-MS system.

- Sample Preparation: Samples are typically diluted in a suitable solvent such as chloroform. An internal standard may be added for quantitative analysis.
- Gas Chromatography (GC):
 - Injector: A split/splitless injector is commonly used. For the analysis of a 1 μ L sample, a split injection might be appropriate.
 - Carrier Gas: Helium is a common carrier gas at a constant flow rate, for example, 1 mL/min.
 - Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.
 - Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50 °C) for a few minutes, then ramps up to a higher temperature. For instance, the temperature might be increased to 116 °C at a rate of 10 °C/min, then to 143 °C at 15 °C/min, and finally to 220 °C at 30 °C/min, followed by a hold period.
- Mass Spectrometry (MS):

- Ionization: Electron Ionization (EI) at 70 eV is standard.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
- Detection Mode: Data can be acquired in full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **nerol oxide**. Both ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **nerol oxide** provides information about the different carbon environments in the molecule.

Table 2: ^{13}C NMR Spectral Data for **Nerol Oxide**

Carbon Atom	Chemical Shift (δ , ppm)
C1'	126.94
C2'	133.08
C3'	19.60
C4'	26.98
C2	71.92
C3	120.92
C4	137.28
C5	37.19
C6	66.79
C4-CH ₃	23.90

Solvent: CDCl₃

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments, including their chemical shifts, multiplicities, and coupling constants.

Table 3: ¹H NMR Spectral Data for **Nerol Oxide**

Proton(s)	Chemical Shift (δ , ppm)	Multiplicity
H-1'	5.22	d
H-2	4.23	m
H-3	5.41	m
H-5	~1.7-2.1	m
H-6	4.23	m
C4-CH ₃	1.74	s
C2'-CH ₃	1.69	s (br)
C2'-CH ₃	1.69	s (br)

Solvent: CDCl₃. Note: Detailed coupling constant information is not readily available in the public domain. The multiplicity of some protons is complex (m).

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified **nerol oxide** sample are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.
- ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed.
- ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

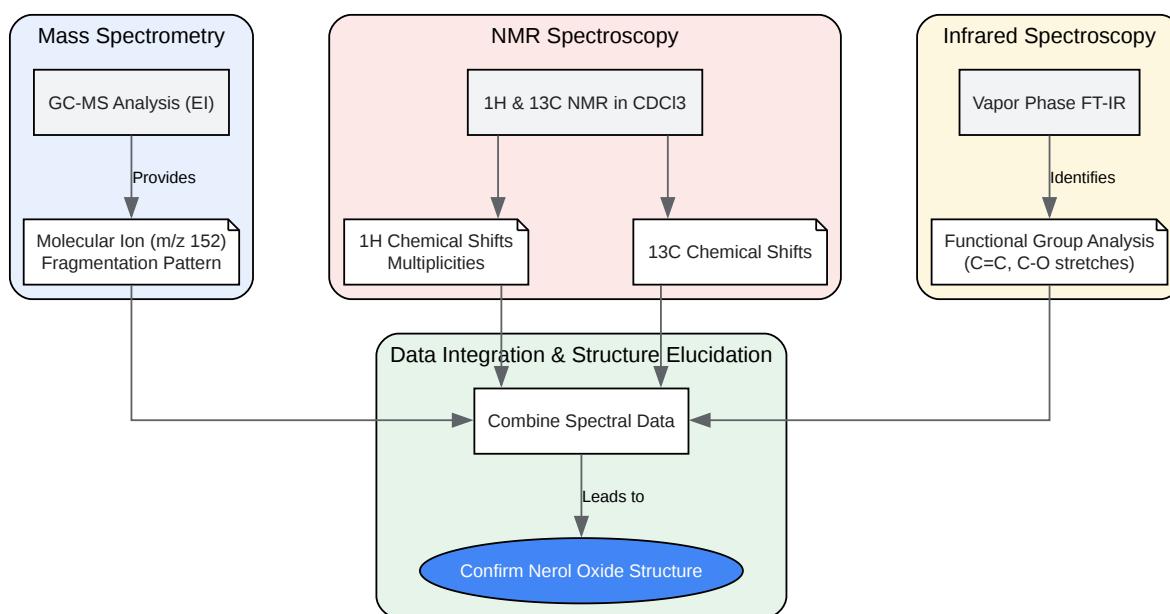
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For a volatile compound like **nerol oxide**, vapor-phase FT-IR is a suitable technique.

Table 4: FT-IR Spectral Data for **Nerol Oxide** (Vapor Phase)

Wavenumber (cm ⁻¹)	Assignment (Functional Group)
~2970-2850	C-H stretching (alkane)
~1670	C=C stretching (alkene)
~1100	C-O stretching (ether)

Note: The exact peak positions can vary slightly depending on the experimental conditions.


Experimental Protocol: Vapor Phase FT-IR Spectroscopy

- Sample Introduction: A small amount of liquid **nerol oxide** is injected into a heated gas cell. The temperature is set to ensure complete vaporization without decomposition.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The path length of the gas cell can vary.
- Data Acquisition: A background spectrum of the empty gas cell is first recorded. Then, the sample is introduced, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis and structure elucidation of **nerol oxide**.

Workflow for Nerol Oxide Spectral Analysis

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectral analysis of **nerol oxide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nerol oxide | 1786-08-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Nerol Oxide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1199167#nerol-oxide-spectral-data-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com